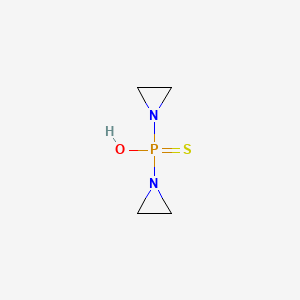

P,P-Bisaziridinyl Thiophosphate

Description

Contextualization within Organophosphorus Chemistry

Organophosphorus chemistry is a broad field that studies organic compounds containing phosphorus. wikipedia.org These compounds are notable for their diverse applications, ranging from pesticides to pharmaceuticals. wikipedia.org Phosphorus, like nitrogen, is in group 15 of the periodic table, which explains the similar properties between many phosphorus and nitrogen compounds. wikipedia.org Organophosphorus compounds are generally classified based on the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) derivatives being the most common. wikipedia.org

P,P-Bisaziridinyl Thiophosphate falls under the category of organophosphorus(V) compounds. Specifically, it is a derivative of a thiophosphoric acid, where two of the hydroxyl groups are replaced by aziridinyl groups. The presence of the phosphorus-sulfur (P=S or P-S) bond is a defining characteristic of thiophosphates. wikipedia.org The aziridine (B145994) rings, which are three-membered heterocycles containing a nitrogen atom, are highly reactive due to significant ring strain. illinois.eduwikipedia.org This reactivity is a key feature that makes this compound a valuable tool in chemical biology.

Historical Perspectives on Research into Related Aziridine and Thiophosphate Compounds

The study of aziridines dates back to 1888 with the discovery of the first nitrogen-containing three-membered heterocycle by Siegmund Gabriel. illinois.eduwikipedia.org Since then, the unique reactivity of the aziridine ring, driven by its inherent strain, has been extensively explored by synthetic chemists. illinois.edu This has led to the development of numerous methods for their synthesis and a wide range of applications, particularly as building blocks for more complex molecules. illinois.edu Aziridine-containing compounds have been found in various biologically active molecules, including some with antitumor and antimicrobial properties. ontosight.ainih.govresearchgate.net

The investigation of thiophosphate compounds also has a rich history. Initially, much of the research focused on their use as lubricant additives. mdpi.com However, their utility in biological systems soon became apparent. Organothiophosphates, a subclass of these compounds, were developed as insecticides due to their reduced toxicity in mammals compared to their phosphate (B84403) counterparts. wikipedia.org In biochemistry, thiophosphate analogs of nucleotides, such as ATP-thiophosphate, have been instrumental. taylorandfrancis.comacs.org These analogs are resistant to the action of phosphatases, allowing researchers to "trap" phosphorylation-dependent reactions in their thiophosphorylated state for study. taylorandfrancis.com This has been crucial in identifying proteins involved in cellular processes like secretion. taylorandfrancis.com

Significance of this compound as a Research Compound

The significance of this compound as a research compound stems from the combination of its two key functional motifs: the aziridine rings and the thiophosphate core. The high reactivity of the aziridine rings allows them to act as alkylating agents, capable of forming covalent bonds with nucleophiles. researchgate.net When two such rings are present in a single molecule, as in this compound, the compound can act as a crosslinking agent. researchgate.net This property is of great interest in chemical biology for probing the structure and function of biomolecules, such as proteins and nucleic acids, by introducing stable crosslinks.

The thiophosphate group also contributes to the compound's utility. The replacement of an oxygen atom with sulfur in the phosphate backbone can alter the compound's chemical and biological properties, including its stability and reactivity. wikipedia.org For instance, the P=O bond is generally more electronegative than the P=S bond, which can influence the reactivity of the attached aziridine rings. researchgate.net The study of such compounds provides valuable insights into the structure-activity relationships of organophosphorus compounds.

Overview of Current Academic Research Trajectories

Current research involving compounds related to this compound is multifaceted. One major area of focus is the development of novel synthetic methodologies. For example, recent studies have explored the SN2-type ring-opening of aziridines with organophosphoric acids to synthesize 2-aminophosphates. nih.gov There is also ongoing research into the stereocontrolled synthesis of P-modified oligonucleotides, including phosphorothioates, for therapeutic applications. nih.gov

In the context of chemical biology, fluorescently labeled molecules are being developed to investigate the function of proteins like P-glycoprotein (P-gp), which is involved in multidrug resistance in cancer cells. nih.gov Furthermore, the fundamental chemistry of thiophosphates continues to be an active area of investigation, with recent studies exploring their role in prebiotic chemistry and the origin of life. nih.gov Research into phosphorus-aziridinyl compounds as crosslinking agents for both biological and industrial systems also continues, with studies examining their chemical reactivity and spectral properties. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C4H9N2OPS |

|---|---|

Molecular Weight |

164.17 g/mol |

IUPAC Name |

bis(aziridin-1-yl)-hydroxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C4H9N2OPS/c7-8(9,5-1-2-5)6-3-4-6/h1-4H2,(H,7,9) |

InChI Key |

YPTSKUJWNMNWGO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1P(=S)(N2CC2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity of P,p Bisaziridinyl Thiophosphate

Established Synthetic Pathways to P,P-Bisaziridinyl Thiophosphate and Analogues

The synthesis of this compound and related compounds can be achieved through various chemical strategies, ranging from traditional multistep procedures to more streamlined one-pot reactions. The choice of method often depends on the desired purity, yield, and the availability of starting materials.

Conventional Multistep Approaches

A general representation of a multistep synthesis could involve the initial formation of a thiophosphoryl chloride intermediate, followed by reaction with aziridine (B145994) to form the final product. This step-by-step process allows for the purification of intermediates, which can be crucial for achieving high purity in the final compound.

One-Pot Synthesis Strategies

A notable one-pot method for the synthesis of phosphorothioates involves the reaction of alkyl halides with a mixture of diethyl phosphite (B83602) in the presence of triethylamine (B128534), sulfur, and acidic alumina (B75360) under solvent-free conditions using microwave irradiation. nih.govresearchgate.net This approach highlights the trend towards more environmentally friendly and efficient synthetic protocols. nih.govresearchgate.net Another one-pot method describes the synthesis of S-alkyl and S-benzyl phosphorothioates from alkyl or benzyl (B1604629) halides with a mixture of diethyl phosphite, ammonium (B1175870) acetate, and sulfur powder, also under solvent-free microwave conditions. researchgate.net

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Alkyl Halides, Diethyl Phosphite | Triethylamine/Sulfur/Alumina, Microwave | Phosphorothioates | Moderate to Good | nih.govresearchgate.net |

| Alkyl/Benzyl Halides, Diethyl Phosphite | Ammonium Acetate/Sulfur, Acidic Alumina, Microwave | S-Alkyl/S-Benzyl Phosphorothioates | 75%-90% | researchgate.net |

Utilization of Thiophosphate Salts in P-S Bond Formation

The formation of the phosphorus-sulfur (P-S) bond is a critical step in the synthesis of thiophosphates. nih.gov A direct route involves the reaction of O,O'-dialkyl thiophosphoric acids with alkyl halides in the presence of a base, which proceeds through the formation of an O,O'-dialkyl thiophosphate anion. nih.gov The use of pre-formed thiophosphate salts can offer advantages in terms of reactivity and selectivity. For example, ammonium O,O'-diethyl thiophosphate salt has been shown to react with benzyl halides and tosylates to yield exclusively the S-alkylation product. nih.gov

The reaction of the ambident nucleophile ammonium O,O'-diethyl thiophosphate with different electrophiles demonstrates the influence of the electrophile's hardness on the reaction outcome. While soft electrophiles like benzyl halides lead to S-alkylation, a hard electrophile like benzoyl chloride results in O-acylation. nih.gov

Metal-Catalyzed Reactions in Thiophosphate Synthesis

Metal catalysts have been increasingly employed to facilitate the synthesis of thiophosphates, often leading to milder reaction conditions and improved yields. organic-chemistry.org Copper(I) iodide, for example, catalyzes the coupling of thiols with H-phosphonates in the presence of triethylamine to produce thiophosphates. organic-chemistry.org Palladium-catalyzed dehydrogenative phosphorylation is another effective method, coupling various thiols with H-phosphonates, H-phosphinates, and secondary phosphine (B1218219) oxides. organic-chemistry.org

Furthermore, a facile solvent-free synthesis of several known metal thiophosphates has been achieved through a chemical exchange reaction between anhydrous metal chlorides and elemental phosphorus with sulfur, or combinations of phosphorus with molecular P2S5 at moderate temperatures. mdpi.comnih.gov This method has been used to produce crystalline products like MPS3 (where M = Fe, Co, Ni) and Cu3PS4. mdpi.comnih.gov

| Catalyst | Reactants | Product | Reference |

| Copper(I) Iodide | Thiols, H-Phosphonates | Thiophosphates | organic-chemistry.org |

| Palladium | Thiols, H-Phosphonates/H-Phosphinates/Secondary Phosphine Oxides | Phosphorothioates | organic-chemistry.org |

| None (direct exchange) | Anhydrous Metal Chlorides, P/S or P2S5 | Metal Thiophosphates (e.g., MPS3, Cu3PS4) | mdpi.comnih.gov |

Chemical Transformations and Reaction Mechanisms Involving Aziridine Moieties

The aziridine rings in this compound are highly strained three-membered heterocycles, making them susceptible to ring-opening reactions. wikipedia.org This reactivity is a key feature of the molecule's chemical profile and allows for a variety of derivatizations.

Ring-Opening Reactions and Derivatization

Aziridines readily undergo ring-opening reactions with a wide range of nucleophiles due to their inherent ring strain. wikipedia.orgfrontiersin.org This process can be initiated by protonation or Lewis acid activation of the nitrogen atom, which increases the electrophilicity of the ring carbons. mdpi.commdpi.com The attack of a nucleophile then leads to the cleavage of one of the carbon-nitrogen bonds.

The regioselectivity of the ring-opening is influenced by the substituents on the aziridine ring. frontiersin.org In the case of this compound, the thiophosphate group itself can influence the reactivity of the aziridine rings. The ring-opening can be achieved with various nucleophiles, leading to a diverse array of derivatives with modified properties. For example, the reaction with thiophenol and iodine can efficiently open the aziridine ring to afford β-iodo amines. organic-chemistry.org

The ring-opening of aziridines can also be part of more complex transformations. For instance, N-substituted aziridines with electron-withdrawing groups can form azomethine ylides upon thermal or photochemical ring-opening, which can then be trapped in 1,3-dipolar cycloaddition reactions. wikipedia.org

| Reaction Type | Reagents | Product Type | Reference |

| Nucleophilic Ring-Opening | Various Nucleophiles (e.g., alcohols, amines, organometallics) | Derivatized Amines | wikipedia.org |

| Thiophenol-Promoted Ring-Opening | Thiophenol, Iodine | β-Iodo Amines | organic-chemistry.org |

| Electrocyclic Ring-Opening | Heat or Light (with electron-withdrawing groups) | Azomethine Ylides | wikipedia.org |

Alkylation Mechanisms

This compound is recognized as an alkylating agent, a property that defines its chemical reactivity. usbio.net Its mechanism of action is primarily attributed to the presence of two highly reactive aziridine rings within its structure. cymitquimica.com The inherent strain of the three-membered aziridinyl ring makes it susceptible to nucleophilic attack by various biomolecules.

| Feature | Description | Reference |

|---|---|---|

| Reactive Moiety | The two aziridine rings are the primary sites of alkylating activity. | cymitquimica.com |

| Mechanism | Nucleophilic attack on the carbon atoms of the strained aziridine ring, leading to ring-opening and covalent bond formation. | cymitquimica.com |

| Functionality | As a bifunctional agent, it can potentially react at two separate sites, leading to cross-linking. | |

| Role of Thiophosphate Group | Influences the molecule's stability, lipophilicity, and electronic character. | cymitquimica.com |

Rearrangement Reactions

While specific studies detailing the rearrangement reactions of this compound are not prominent, the broader class of organothiophosphates is known to undergo several characteristic rearrangements. These reactions provide insight into the potential chemical transformations available to related structures.

One notable example is the thiophosphate-mercaptophosphonate rearrangement. In this reaction, S-alkyl O,O-dialkyl thiophosphates, upon metallation with a strong base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP), rearrange to form α-mercaptophosphonates. nih.gov This isomerization proceeds through a dipole-stabilized carbanion intermediate and occurs with retention of configuration at the migrating carbon center. nih.gov

Another relevant transformation observed in similar systems is the rearrangement of S-(2-aminoethyl) thiophosphates into N-(2-mercaptoethyl)phosphoramidates. researchgate.net This reaction can proceed under basic conditions at room temperature, converting a sulfur-phosphorus bond into a nitrogen-phosphorus bond, with the concurrent generation of a free thiol group. researchgate.net

| Rearrangement Type | Starting Material | Product | Key Conditions | Reference |

|---|---|---|---|---|

| Thiophosphate-Mercaptophosphonate | S-Alkyl O,O-dialkyl thiophosphate | α-Mercaptophosphonate | Metallation with a strong base (e.g., LiTMP) | nih.gov |

| S-to-N Rearrangement | S-(2-aminoethyl) thiophosphate | N-(2-mercaptoethyl)phosphoramidate | Basic conditions, room temperature | researchgate.net |

Characterization Techniques in Synthetic Research

The definitive identification and purity assessment of this compound rely on a combination of modern spectroscopic and chromatographic methods.

Spectroscopic Methods for Structural Elucidation (e.g., applications of NMR and Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to provide detailed information about the atomic framework of the molecule.

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is particularly diagnostic. The chemical shift of the phosphorus nucleus is highly sensitive to its local electronic environment. For thiophosphates, the phosphorus signal appears in a characteristic region, distinct from that of phosphates or phosphonates. For instance, glass samples containing PO₃S and PO₂S₂ units show resonances between 35 and 65 ppm. researchgate.net

¹H and ¹³C NMR: These techniques are used to map the carbon-hydrogen framework. The protons and carbons of the aziridine rings would exhibit characteristic signals. The protons on the aziridine ring carbons are expected to appear in a specific region of the ¹H NMR spectrum.

2D NMR Techniques: Advanced methods such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to unambiguously assign all proton and carbon signals and confirm the connectivity between the aziridine rings and the thiophosphate core. nih.gov These techniques are crucial for distinguishing between potential isomers and identifying impurities. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain insight into its structure through fragmentation analysis. Under electron ionization (EI), the molecule would produce a molecular ion peak corresponding to its exact mass, confirming its elemental composition. The fragmentation pattern would likely show characteristic losses of the aziridine rings and other parts of the thiophosphate moiety, further corroborating the proposed structure.

| Technique | Expected Observation | Significance | Reference |

|---|---|---|---|

| ³¹P NMR | A characteristic chemical shift in the thiophosphate region. | Confirms the presence and electronic environment of the thiophosphate group. | researchgate.net |

| ¹H & ¹³C NMR | Signals corresponding to the protons and carbons of the aziridine rings. | Elucidates the organic framework of the molecule. | nih.gov |

| 2D NMR (HMBC, HSQC) | Correlation peaks showing connectivity between different parts of the molecule. | Provides unambiguous structural assignment and differentiates isomers. | nih.gov |

| Mass Spectrometry (MS) | A molecular ion peak confirming the molecular weight and characteristic fragment ions. | Confirms elemental composition and provides structural clues from fragmentation. | nih.gov |

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and impurities, thereby allowing for its quantification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for analyzing volatile and thermally stable compounds. nih.gov The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column (e.g., a 5% phenyl polymethylsiloxane column). nih.gov The separated components then enter a mass spectrometer, which serves as a detector, providing mass spectra for identification. This method allows for both the separation of this compound from closely related impurities (like ThioTEPA) and their positive identification. nih.gov

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for compounds that may be thermally labile. In a typical reverse-phase HPLC setup, the compound would be separated on a nonpolar stationary phase with a polar mobile phase. Detection is often achieved using a UV-Vis detector. This technique is robust for quantifying the purity of the main component in a sample mixture.

| Parameter | Description | Reference |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | semanticscholar.org |

| Column | Capillary column, e.g., 5% phenyl polymethylsiloxane (or similar) | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Injector Temperature | Set to ensure volatilization without thermal degradation (e.g., 250-300 °C). | nih.gov |

| Oven Program | A temperature gradient to separate compounds based on boiling points. | nih.gov |

| Detector | Mass Spectrometer (operating in scan or selected ion monitoring mode). | nih.gov |

Molecular and Cellular Mechanisms of Action of P,p Bisaziridinyl Thiophosphate

Interaction with Nucleic Acids

The primary mechanism of action of compounds like P,P-Bisaziridinyl Thiophosphate involves extensive interaction with nucleic acids, leading to significant disruption of normal cellular processes.

DNA Alkylation and Crosslinking Mechanisms

This compound, much like its parent compound ThioTEPA (B1682881), is believed to function as a DNA alkylating agent. patsnap.compharmacyfreak.com This process involves the transfer of alkyl groups to the DNA molecule. The aziridine (B145994) groups within the molecule are key to this activity. researchgate.netwikipedia.org Under physiological conditions, these groups can become protonated, forming reactive ethylene (B1197577) iminium ions. These electrophilic intermediates then react with nucleophilic sites on the DNA bases, with the N7 position of guanine (B1146940) being a primary target. patsnap.comwikipedia.orgnih.gov

This alkylation can result in the formation of various DNA adducts. When two such alkylations occur, it can lead to the formation of covalent cross-links. These cross-links can be either intrastrand (within the same DNA strand) or interstrand (between the two strands of the DNA double helix). ontosight.aipatsnap.comnih.gov Interstrand cross-links are particularly cytotoxic as they physically prevent the separation of the DNA strands, a process essential for both DNA replication and transcription. ontosight.aidrugbank.comnih.gov Studies on ThioTEPA have shown that its binding to DNA results in the destabilization of the DNA secondary structure and the formation of these cross-links. nih.gov

Two potential pathways for the interaction of ThioTEPA with DNA have been proposed: direct cross-linking of DNA by the ThioTEPA molecule and ThioTEPA acting as a prodrug for aziridine, which then alkylates the DNA. researchgate.net

Impact on DNA Replication and Repair Pathways

The formation of DNA adducts and cross-links by this compound has a profound impact on DNA replication and repair. The presence of these lesions on the DNA template physically obstructs the progression of DNA polymerase, leading to a halt in DNA synthesis. ontosight.aipatsnap.com This inhibition of DNA replication is a key factor in the cytotoxic effects of such alkylating agents.

Cells possess sophisticated DNA repair pathways to correct various types of DNA damage. The damage induced by alkylating agents like ThioTEPA can trigger these repair mechanisms. For instance, lesions such as N7-aminoethyl guanine, formed by the hydrolysis of ThioTEPA to aziridine, are recognized and repaired by enzymes like formamidopyrimidine-DNA glycosylase (Fpg) in E. coli. nih.gov The expression of such repair enzymes can confer resistance to the cytotoxic effects of these compounds. nih.gov

Furthermore, studies have shown that inhibiting DNA repair pathways can enhance the cytotoxicity of ThioTEPA. For example, the use of DNA repair inhibitors like aphidicolin (B1665134) or hydroxyurea (B1673989) in combination with ThioTEPA led to increased cell killing in ovarian carcinoma cells. nih.gov This highlights the critical role of cellular DNA repair in mitigating the damage caused by this class of compounds. The major DNA repair pathways involved in handling damage from alkylating agents include base excision repair (BER), nucleotide excision repair (NER), and homologous recombination (HR) for more complex lesions like interstrand cross-links. pediatriconcall.com

Modulation of DNA-Protein Interactions

The alkylation of DNA by agents such as this compound can also modulate the interactions between DNA and various proteins. The formation of DNA adducts can alter the local DNA structure, which may affect the binding of transcription factors and other DNA-binding proteins. While direct studies on this compound's effect on DNA-protein interactions are limited, research on ThioTEPA has shown that its interaction with DNA leads to significant structural changes. nih.gov These alterations can interfere with the precise recognition and binding of proteins that are essential for gene expression and other DNA-templated processes.

Quantum-mechanical analysis of the interaction between ThioTEPA and DNA nucleotide bases suggests that strong hydrogen bonds, particularly with guanine-containing units, are a key factor in its binding selectivity. nih.gov This specific binding can disrupt the normal landscape of DNA-protein interactions.

Induction of Cellular DNA Damage Responses and Checkpoint Activation

The extensive DNA damage caused by this compound triggers a complex cellular signaling network known as the DNA damage response (DDR). nih.gov This response aims to halt the cell cycle to allow time for DNA repair or, if the damage is too severe, to initiate programmed cell death (apoptosis).

The DDR is orchestrated by key sensor proteins like ATM (ataxia telangiectasia mutated) and ATR (ATM and Rad3-related) kinases, which are activated by DNA double-strand breaks and replication stress, respectively. nih.govcrick.ac.uk Activation of these kinases leads to a signaling cascade that involves the phosphorylation of numerous downstream targets, including checkpoint kinases Chk1 and Chk2. crick.ac.uk These activated checkpoint kinases then enforce cell cycle arrest at various phases (G1, S, or G2/M), preventing the propagation of damaged DNA. If the DNA damage is irreparable, the DDR can trigger apoptosis, leading to the elimination of the damaged cell. nih.govwikipedia.org

Modulation of Protein Function and Enzymatic Activity

While the primary target of this compound is DNA, it and its parent compound ThioTEPA can also interact with and modulate the function of various proteins, including key cellular enzymes.

Inhibition of Key Cellular Enzymes

ThioTEPA has been shown to be a potent and specific inhibitor of certain enzymes. Notably, it acts as a noncompetitive inhibitor of cytochrome P450 2B6 (CYP2B6). nih.gov This inhibition is significant as CYP2B6 is involved in the metabolism of various drugs. In vitro studies have also suggested that ThioTEPA can inhibit CYP3A4. rxlist.com This inhibition of cytochrome P450 enzymes can lead to drug-drug interactions, altering the metabolism and efficacy of other therapeutic agents.

The ability of ThioTEPA to inhibit enzymes extends to those involved in nerve function. Prolonged apnea (B1277953) has been reported with ThioTEPA administration, which is thought to be a result of the inhibition of pseudocholinesterase. wikipedia.org

In-Depth Scientific Analysis of this compound Remains Elusive

Despite extensive investigation, detailed scientific literature focusing specifically on the molecular and cellular mechanisms of action of the chemical compound this compound is not publicly available. As a result, a comprehensive article structured around its specific interactions with cellular processes, as requested, cannot be generated at this time.

This compound, identified by the CAS Number 14056-57-6, is primarily recognized in scientific literature as an impurity and a related substance to Thiotepa, a well-established antineoplastic agent. Thiotepa belongs to the class of alkylating agents and its mechanism of action, involving the cross-linking of DNA, induction of apoptosis, and cell cycle arrest, is extensively documented.

However, dedicated research into the specific biological activities of this compound is scarce. Searches for scholarly articles and data pertaining to its effects on protein synthesis, including potential ribosome stalling, its specific molecular targets, and its influence on cellular pathways such as apoptosis and signaling cascades have not yielded sufficient information to construct a detailed and scientifically accurate report as outlined.

The available information consistently points to its relationship with Thiotepa, but lacks the specific data required to elaborate on the following requested sections:

Cellular Pathway Perturbations Induced by this compound

Signaling Pathway Interferences

Without dedicated preclinical studies and research focused solely on this compound, any attempt to detail its molecular and cellular mechanisms would be speculative and not meet the standards of scientific accuracy. Further research is required to elucidate the specific biological profile of this compound.

Preclinical Investigations of Biological Activity of P,p Bisaziridinyl Thiophosphate and Analogues

In Vivo Studies in Animal Models

Following promising in vitro results, the evaluation of anticancer compounds progresses to in vivo studies using animal models. These studies are crucial for assessing the efficacy, pharmacokinetics, and pharmacodynamics of a drug candidate in a whole-organism setting.

Pharmacokinetics (PK) describes what the body does to a drug, including its absorption, distribution, metabolism, and excretion (ADME). mdpi.com Pharmacodynamics (PD) describes what the drug does to the body, which in the context of anticancer drugs, relates to their therapeutic and toxic effects. mdpi.com

Preclinical PK/PD modeling aims to establish a relationship between the drug concentration in the body and its pharmacological effect. mdpi.comnih.gov This is a critical step in drug development as it helps in understanding the dose-response relationship and in predicting effective and safe dosing regimens for future clinical trials. nih.gov

For thiophosphate and phosphonate-containing prodrugs, studies have been conducted to characterize their disposition in animal models like rats, dogs, and monkeys. nih.gov These studies can reveal important information about liver-targeting and first-pass effects, which can be crucial for optimizing drug delivery and minimizing systemic toxicity. nih.gov Physiologically based pharmacokinetic (PBPK) models are often employed to simulate and predict the drug's behavior in different species, including humans. nih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Modeling

Absorption and Distribution Studies

Following administration in preclinical models, P,P-Bisaziridinyl Thiophosphate, often referred to by its common name ThioTEPA (B1682881), demonstrates rapid and wide distribution. In Sprague-Dawley rats, one hour after intraperitoneal injection, radioactivity from labeled ThioTEPA was detected in various tissues, including plasma, peritoneal fluid, urine, kidney, liver, lung, and muscle nih.gov. Specifically, the distribution was 5.4% in plasma, 26% in peritoneal fluid, 1.9% in urine, 0.7% in the kidney, 3.8% in the liver, 0.6% in the lung, and 25.9% in muscle nih.gov. Studies in Swiss-Webster mice showed a biexponential decline in plasma concentration after intravenous injection, with a rapid initial phase half-time of 0.21 minutes and a second phase half-time of 9.62 minutes nih.gov. In rhesus monkeys, the compound quickly reached equilibrium between plasma and cerebrospinal fluid nih.gov. The volume of distribution has been reported to be approximately 1.0 L/kg to 1.9 L/kg in adults for doses ranging from 20 mg to 250 mg/m² fda.gov. Protein binding of ThioTEPA is low, at less than 20% fda.gov.

Interactive Data Table: Distribution of Radiolabeled ThioTEPA in Rats (1 hour post-injection)

| Tissue | Percentage of Radioactivity |

| Plasma | 5.4% |

| Peritoneal Fluid | 26.0% |

| Urine | 1.9% |

| Kidney | 0.7% |

| Liver | 3.8% |

| Lung | 0.6% |

| Muscle | 25.9% |

Metabolic Stability and Biotransformation in Preclinical Systems

The biotransformation of this compound (ThioTEPA) is primarily a hepatic process. In vitro studies using human liver microsomes have identified cytochrome P450 enzymes, specifically CYP3A4 and CYP2B6, as the main catalysts for its metabolism fda.govresearchgate.net. The primary metabolic pathway is the desulfuration of ThioTEPA to its principal active metabolite, TEPA (tris(1-aziridinyl)phosphine oxide) researchgate.netnih.gov. In preclinical studies with mouse liver microsomes, TEPA was the only metabolite detected nih.gov.

However, in vivo studies in mice revealed a more complex metabolic profile, suggesting that non-cytochrome P450 pathways also play a significant role nih.gov. Nine metabolites were identified in mouse urine, indicating that ThioTEPA undergoes ring-opening, N-dechloroethylation, and conjugation reactions in the body nih.gov. The main metabolites found in mice in vivo were TEPA, monochloroTEPA, and ThioTEPA-mercapturate nih.gov.

Interactive Data Table: Major Metabolites of ThioTEPA in Preclinical Models

| Metabolite | Abbreviation | Metabolic Reaction | Preclinical System |

| N,N',N''-triethylenephosphoramide | TEPA | Desulfuration | Mouse, Rat, Dog |

| N,N'-diethylene,N''-2-chloroethylphosphoramide | monochloroTEPA | Ring-opening | Mouse |

| ThioTEPA-mercapturate | - | Conjugation | Mouse |

Excretion Pathways

The elimination of this compound (ThioTEPA) and its metabolites occurs predominantly through the kidneys via urinary excretion. In Sprague-Dawley rats, 94–98% of an intravenously administered dose was excreted in the urine within 8.5 hours nih.gov. The majority of this radioactivity was associated with unchanged ThioTEPA, while its metabolite TEPA accounted for about 30% nih.gov. In female mongrel dogs, 75–85% of an intravenous dose was recovered in the urine, with only 0.2–0.3% being unchanged ThioTEPA nih.gov. Following either intravenous or oral administration to dogs, approximately 13% of the dose was excreted as TEPA nih.gov.

Studies in mice have shown that the 24-hour urinary excretion of unchanged ThioTEPA is low, ranging from 0.27–0.51% of the administered dose nih.gov. In humans, urinary excretion of unchanged ThioTEPA is typically complete within 8 hours, accounting for less than 1.5% of the dose nih.gov. The excretion of TEPA is more significant, and other alkylating metabolites are also present in the urine nih.govnih.gov.

Interactive Data Table: Urinary Excretion of ThioTEPA and Metabolites

| Species | Compound | Percentage of Administered Dose in Urine | Reference |

| Rat | Unchanged ThioTEPA | High proportion of total radioactivity | nih.gov |

| Rat | TEPA | ~30% of total radioactivity | nih.gov |

| Dog | Unchanged ThioTEPA | 0.2–0.3% | nih.gov |

| Dog | TEPA | ~13% | nih.gov |

| Mouse | Unchanged ThioTEPA | 0.27–0.51% | nih.gov |

| Human | Unchanged ThioTEPA | <1.5% | nih.gov |

| Human | TEPA | 11.1% | nih.gov |

| Human | monochloroTEPA | 0.5% | nih.gov |

| Human | ThioTEPA-mercapturate | 11.1% | nih.gov |

Biomarker Identification and Validation in Preclinical Settings

In the context of this compound (ThioTEPA) and related alkylating agents, preclinical biomarker research focuses on identifying indicators of drug response and toxicity. DNA cross-linking is a key pharmacodynamic biomarker for ThioTEPA's mechanism of action. Preclinical studies have demonstrated a correlation between the extent of DNA cross-linking and the cytotoxic effects of the drug in cancer cell lines nih.gov.

Metabolomic approaches have been used to identify novel biomarkers of ThioTEPA exposure and metabolism. In a mouse model, two downstream metabolites, S-carboxymethylcysteine (SCMC) and thiodiglycolic acid (TDGA), were identified. Their excretion in urine increased significantly after ThioTEPA treatment, suggesting they could serve as biomarkers of the drug's biotransformation nih.gov. The identification of such biomarkers is crucial for understanding the complete metabolic fate of ThioTEPA and its potential for toxicity nih.gov. The development of such biomarkers in preclinical settings is essential for predicting drug behavior in humans and for guiding the selection of candidates for clinical trials nih.gov.

Structure Activity Relationships and Rational Design of P,p Bisaziridinyl Thiophosphate Analogues

Impact of Aziridine (B145994) Ring Modifications on Biological Activity

The aziridine rings are fundamental to the biological action of P,P-Bisaziridinyl Thiophosphate analogues, acting as potent alkylating agents. The reactivity of these three-membered heterocycles, and thus the biological activity of the parent molecule, can be significantly modulated by the nature of the substituents on the rings.

Research into closely related aziridine-containing organophosphorus compounds, such as aziridine phosphine (B1218219) oxides, has provided valuable insights into these structure-activity relationships. Studies have shown that the introduction of substituents on the aziridine ring can have a profound effect on cytotoxic activity. For instance, the presence of a branched aliphatic substituent, such as an isopropyl or isobutyl group, on the aziridine ring has been associated with high activity. mdpi.comnih.gov This suggests that the steric and electronic properties of the substituent play a crucial role in the interaction with biological targets.

Furthermore, the nature of the group attached to the aziridine nitrogen is a critical determinant of reactivity. It is a well-established principle that unactivated NH-aziridines are generally stable. mdpi.com However, functionalization of the nitrogen, for example with an acyl or carbamoyl (B1232498) group, can significantly influence the molecule's biological profile. mdpi.com The electron-withdrawing or -donating nature of these substituents can alter the electron density of the aziridine ring, thereby affecting its susceptibility to nucleophilic attack and subsequent ring-opening, a key step in their mechanism of action. mdpi.com

The following table, derived from studies on aziridine phosphine oxides, illustrates the impact of aziridine ring substituents on cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity (IC₅₀ in µM) of Aziridine Phosphine Oxide Analogues with Varying Ring Substituents

| Compound | Aziridine Ring Substituent | HeLa (IC₅₀ µM) | Ishikawa (IC₅₀ µM) | L929 (IC₅₀ µM) |

|---|---|---|---|---|

| 5 | (S)-isopropyl | 6.4 | 4.6 | 13.9 |

| 6 | (R)-isopropyl | 21.3 | 25.1 | 42.6 |

| 7 | (S)-isobutyl | 7.1 | 10.5 | 17.5 |

| 9 | Unprotected NH | >50 | >50 | >50 |

Data sourced from a study on optically pure aziridine phosphines and their corresponding phosphine oxides. mdpi.comnih.govnih.govresearchgate.net

Role of the Thiophosphate Moiety in Molecular Recognition and Reactivity

The replacement of an oxygen atom with a sulfur atom in the phosphate (B84403) group can lead to substantial changes in the electronic and steric properties of the molecule. Organothiophosphates, which include compounds with a P=S bond, are known to be effective inhibitors of various enzymes. epa.govresearchgate.net The thiophosphate group can influence the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and reach its intracellular target. mdpi.com

In the context of enzyme inhibition, the thiophosphate moiety can be crucial for molecular recognition. Studies on other thiophosphate-containing inhibitors have demonstrated that the thiophosphate group plays a major role in the inhibition process. nih.gov For instance, sodium thiophosphate has been shown to be a more effective inhibitor of protein tyrosine phosphatases than inorganic phosphate, highlighting the importance of the sulfur atom. nih.gov The conversion of organothiophosphates (P=S) to their oxon (P=O) counterparts is a known metabolic process that can dramatically increase their toxicity, as the oxons are often more potent inhibitors of key enzymes like acetylcholinesterase. epa.gov

A comparative analysis of aziridine phosphine oxides (P=O) and their corresponding phosphines (P) has revealed that the phosphine oxides exhibit significantly higher biological activity. mdpi.comnih.gov This suggests that the polarity and hydrogen bond accepting capability of the P=O group are advantageous for cytotoxic effects. By extension, the P=S group in this compound is expected to confer distinct properties related to its polarizability, bond lengths, and ability to interact with biological nucleophiles, thereby defining its unique reactivity and molecular recognition profile.

Stereoisomerism and Its Influence on Activity and Interactions

The introduction of chiral centers into a molecule can lead to stereoisomers, which, despite having the same chemical formula and connectivity, can exhibit markedly different biological activities. In the case of this compound analogues, chirality can arise from substituents on the aziridine rings.

The spatial arrangement of these substituents can have a profound impact on how the molecule interacts with its biological target. Research on chiral aziridine phosphine oxides has demonstrated the critical importance of stereochemistry for cytotoxic activity. For example, an analogue with an (S)-isopropyl group on the aziridine ring was found to be significantly more potent than its (R)-isopropyl counterpart. mdpi.com This highlights a high degree of stereoselectivity in the biological target's recognition of the inhibitor.

This stereochemical dependence is a common feature in drug-receptor interactions, where a precise three-dimensional fit is often required for optimal binding and subsequent biological effect. The different spatial orientations of the functional groups in stereoisomers can lead to variations in binding affinity and reactivity. In the context of organophosphate nerve agents, which share the feature of a chiral phosphorus center, the SP-enantiomers are known to be substantially more toxic than the RP-enantiomers, further underscoring the role of stereoisomerism in the biological activity of organophosphorus compounds. nih.gov

The data presented in the table below, from a study on chiral aziridine phosphine oxides, clearly illustrates the influence of stereoisomerism on cytotoxic potency.

Table 2: Influence of Aziridine Ring Stereochemistry on Cytotoxicity (IC₅₀ in µM)

| Compound | Aziridine Ring Substituent and Stereochemistry | HeLa (IC₅₀ µM) | Ishikawa (IC₅₀ µM) |

|---|---|---|---|

| 5 | (S)-isopropyl | 6.4 | 4.6 |

| 6 | (R)-isopropyl | 21.3 | 25.1 |

Data sourced from a study on optically pure aziridine phosphines and their corresponding phosphine oxides. mdpi.comnih.govresearchgate.net

Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing powerful methods to investigate structure-activity relationships at the molecular level. These approaches can offer insights into the binding of ligands to their targets, predict the activity of novel compounds, and guide the rational design of more potent and selective analogues.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method can be used to simulate the interaction of this compound analogues with their putative biological targets. By understanding the binding mode, key interactions such as hydrogen bonds and hydrophobic contacts can be identified, providing a rationale for the observed biological activity.

Following docking, molecular dynamics (MD) simulations can be employed to study the behavior of the ligand-target complex over time. rsc.org MD simulations provide a more dynamic picture of the interaction, revealing information about the stability of the complex, conformational changes in the protein and ligand upon binding, and the role of solvent molecules. rsc.org For aziridine-containing compounds, computational methods can also be used to model the ring-opening reaction, a critical step in their mechanism of action, and to calculate the activation energies for this process.

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov In a QSAR study, various molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. These descriptors can include parameters related to lipophilicity (e.g., logP), electronic properties (e.g., partial charges), and steric properties (e.g., molecular volume). nih.gov

Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). nih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the synthesis of the most promising compounds and reducing the time and cost of drug development. nih.gov For organophosphorus anticancer agents, QSAR studies can help to identify the key structural features that are responsible for their cytotoxic effects.

Design Strategies for Enhanced Specificity and Potency

The ultimate goal of understanding the structure-activity relationships of this compound analogues is to guide the rational design of new compounds with improved therapeutic profiles. This involves strategies to enhance both the potency (the concentration at which a drug is effective) and the specificity (the ability of a drug to act on a particular target).

Based on the SAR insights, several design strategies can be proposed:

Optimization of Aziridine Ring Substituents: The observation that branched aliphatic substituents on the aziridine ring can increase activity suggests that further exploration of this structural feature is warranted. mdpi.com The synthesis and testing of analogues with a variety of alkyl and aryl substituents could lead to the identification of groups that provide optimal interactions with the target.

Stereochemical Control: The significant difference in activity between stereoisomers highlights the importance of synthesizing enantiomerically pure compounds. mdpi.com Focusing on the more active stereoisomer can lead to a more potent drug with a cleaner biological profile.

Modulation of the Thiophosphate Moiety: While the thiophosphate group is a core feature, subtle modifications could be explored. For example, the replacement of the P=S bond with a P=O bond is known to alter activity, and a systematic comparison could provide valuable information. mdpi.comnih.gov Additionally, the nature of the other substituents on the phosphorus atom can be varied to fine-tune the electronic properties and reactivity of the molecule.

Targeted Drug Design: If the biological target of this compound is known, structure-based drug design can be employed. This involves using the three-dimensional structure of the target to design molecules that fit precisely into the active site, thereby maximizing binding affinity and specificity. cam.ac.uk

By systematically applying these design strategies, it is possible to develop novel this compound analogues with enhanced therapeutic potential.

Advanced Analytical Methodologies for P,p Bisaziridinyl Thiophosphate Research

Chromatographic Techniques for Isolation and Quantification

Chromatography is fundamental to the analysis of P,P-Bisaziridinyl Thiophosphate, enabling its separation from related compounds and complex sample matrices, which is a prerequisite for accurate quantification and identification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. While direct analysis of polar thiophosphates can be challenging, GC-MS methods have been successfully developed for structurally related aziridinyl compounds, such as Tris(1-aziridinyl)phosphine oxide (APO). nih.gov These methodologies are directly applicable to this compound.

A typical analysis involves extraction of the analyte from a matrix, such as a textile product, using a solvent like methanol. The extract is then purified, for example, using a Florisil cartridge column, to minimize interference from other components. nih.gov For sensitive and accurate quantification, the use of a deuterated internal standard, like APO-d12, is a common practice. nih.gov The hyphenated technique of Thermal Gravimetric Analysis with GC-MS (TGA-GC-MS) can also be employed for quantitative analysis of phosphate-containing materials, requiring no sample pretreatment and offering high sensitivity. researchgate.net In some cases, derivatization is employed to increase the volatility and thermal stability of polar analytes, such as organophosphorus acids, before GC-MS analysis. rsc.org

Table 1: Representative GC-MS Parameters for Analysis of a Related Aziridinyl Compound

| Parameter | Value/Condition |

|---|---|

| Analyte | Tris(1-aziridinyl)phosphine oxide (APO) |

| Extraction Solvent | Methanol |

| Purification | Florisil Cartridge Column |

| Internal Standard | APO-d12 (deuterated) |

| Calibration Range | 0.01-2.0 µg/mL |

| Detection Limit (LOD) | 0.008 µg/g (S/N=5) |

Data derived from a method developed for Tris(1-aziridinyl)phosphine oxide, a structurally similar compound. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar, less volatile, and thermally labile compounds like thiophosphates, which may not be amenable to GC-MS without derivatization. The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity for quantification in complex biological matrices. nih.gov

This technique allows for the profiling of metabolites and can identify specific sulfur-containing species based on their retention times and unique mass fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap or Time-of-Flight (TOF), offers highly accurate mass measurements, which aids in the confident identification of unknown metabolites and the elucidation of their elemental composition. These advanced MS techniques are invaluable for studying the biotransformation and metabolic fate of organophosphate and thiophosphate compounds.

High-Performance Liquid Chromatography (HPLC), typically coupled with an ultraviolet (UV) detector, is a robust and widely used technique for determining the purity of a substance and for quantitative analysis. For compounds that lack a strong chromophore, derivatization may be necessary to introduce a UV-active moiety, thereby enhancing detection sensitivity.

The quantification of total thiols in biological samples, for instance, has been successfully validated using HPLC-UV methods, often serving as a benchmark to confirm results from other techniques like fluorescence microscopy. nih.gov This approach provides a reliable means to measure the concentration of this compound in various samples, assuming an appropriate analytical standard is available for calibration.

Spectroscopic Approaches for Compound Detection and Interaction Studies

Spectroscopic methods provide detailed information about the molecular structure of this compound and can be used to study its dynamic interactions with other molecules in real-time.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structure. For phosphorus-containing compounds, ³¹P NMR is particularly powerful. The chemical shift of the phosphorus nucleus is highly sensitive to its local electronic environment, making it possible to distinguish between different types of phosphorus groups. nih.gov

In this compound, the phosphorus atom is bonded to nitrogen (in the aziridinyl rings) and sulfur, which results in a characteristic chemical shift in the ³¹P NMR spectrum that is distinct from that of its phosphate (B84403) (P=O) or other thiophosphate analogs. For example, literature reports show that resonances for PO₃S and PO₂S₂ units appear in the range of 30 to 70 ppm. researchgate.net Solid-state magic angle spinning (MAS) ³¹P NMR can be used to identify and quantify different phosphorus species in complex solid samples. nih.govresearchgate.net Furthermore, NMR can be used to study the conformational properties and assess the configuration at the phosphorus center in diastereomeric thiophosphate derivatives. nih.gov

Table 2: Representative ³¹P NMR Chemical Shift Ranges for Phosphorus Species

| Phosphorus Group | Representative Chemical Shift (ppm) |

|---|---|

| Orthophosphate | ~0 to 10 |

| Pyrophosphate | -5 to -15 |

| PO₃S units | ~35 to 65 |

| PO₂S₂ units | ~30 to 70 |

Chemical shifts are relative to an external H₃PO₄ standard and can vary based on solvent, pH, and molecular structure. nih.govresearchgate.net

Fluorescence spectroscopy offers a highly sensitive means for detection and for studying molecular interactions. While this compound itself may not be fluorescent, its presence and concentration can be measured using fluorogenic probes. These probes are specifically designed to react with thiol groups, such as the thiophosphate moiety, in a sulfide-thiol exchange reaction. The reaction product is a highly fluorescent molecule, and the intensity of the fluorescence signal can be directly correlated with the concentration of the thiol-containing analyte. nih.gov

This technique has been used to image and quantify thiols in living cells. nih.gov Another advanced application is in the development of biosensors. The binding of a thiophosphate to an enzyme can cause a change in the protein's conformation, which can be detected as a change in the intrinsic fluorescence of tryptophan residues or through the use of polarity-sensitive fluorescent probes, allowing for real-time detection at very low concentrations. mdpi.com

Table 3: Example of Fluorescence Parameters for a Thiol-Specific Probe

| Parameter | Wavelength (nm) |

|---|---|

| Excitation Wavelength | 430 |

| Emission Wavelength | 520 |

Data from a study using a benzofurazan (B1196253) sulfide (B99878) probe to image cellular thiols. nih.gov

Capillary Electrophoresis and Microfluidic Devices in Research

The analysis and manipulation of this compound at micro-scales are achieved through the application of capillary electrophoresis and microfluidic technologies. These methods offer distinct advantages for compound analysis and for studying its effects in controlled environments.

Capillary Electrophoresis (CE) has emerged as a powerful technique for the analysis of phosphorus-containing compounds, replacing traditional methods like slab-gel electrophoresis. springernature.com CE provides superior resolution and on-line detection, all within an automated framework. springernature.com The technique separates charged molecules, such as thiophosphates, in a narrow capillary based on their electrophoretic mobility in an electric field. diva-portal.org This high-efficiency separation is crucial for purity assessment and quantitative analysis. springernature.combio-rad.com

For compounds similar to this compound, such as phosphorothioate (B77711) oligonucleotides, CE has proven to be the method of choice for length-based separation. springernature.com However, challenges can arise, including peak broadening, which may be attributed to the phosphorothioate moiety. researchgate.net Researchers have developed strategies to optimize these separations, including adjusting the gel concentration, buffer pH, and the use of buffer additives to improve resolution and reproducibility. researchgate.net For instance, operating at elevated temperatures and higher pH can provide effective denaturing conditions, overcoming issues related to the compound's secondary structure. researchgate.net The high performance of CE systems results in highly reproducible separations, with relative standard deviations typically below 0.6% for migration times and 1-2% for peak areas. bio-rad.com

Interactive Table 1: Typical Parameters for Capillary Electrophoresis Analysis of Phosphorus-Containing Compounds

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Capillary Temperature | 15-25 °C | To ensure reproducibility and stability of the separation. nih.gov |

| Background Electrolyte (BGE) | 20 mmol/L Sodium Tetraborate (pH ≈ 9.3) | To control the pH and conductivity for optimal separation of analytes. diva-portal.org |

| Injection Mode | Electrokinetic or Pressure | To introduce a precise amount of the sample into the capillary. bio-rad.com |

| Detection | UV/Vis or Laser-Induced Fluorescence (LIF) | To quantify the analyte as it passes the detector. bio-rad.com |

| Buffer Additives | Urea (7-8 M) | To act as a denaturing agent and improve peak resolution. researchgate.net |

Microfluidic Devices , often called "lab-on-a-chip" systems, offer unparalleled precision and efficiency for pharmaceutical research by manipulating minute fluid volumes through microchannels. researchgate.net These devices are invaluable for high-throughput screening, accelerating drug discovery processes while requiring minimal sample volumes. researchgate.net The predictable, laminar flow of fluids in microchannels allows for highly sensitive and controllable experimental conditions that cannot be replicated on a larger scale. mdpi.com

In the context of this compound research, microfluidic platforms can be used to study cellular responses to the compound with single-cell resolution. mdpi.com These systems allow for the integration of chemical and biological processes on a single chip, enabling researchers to investigate drug effects on cell cultures in a controlled microenvironment. For example, devices can be fabricated to generate concentration gradients of a therapeutic agent to assess its impact on cell viability or gene expression. researchgate.net The use of materials like polydimethylsiloxane (B3030410) (PDMS) allows for the creation of complex channel geometries and integrated components for precise sample handling and analysis. researchgate.net

Interactive Table 2: Advantages of Microfluidic Devices in Pharmaceutical Compound Research

| Feature | Advantage | Relevance to this compound Research |

|---|---|---|

| Miniaturization | Requires minimal sample and reagent volumes (microliter to nanoliter). researchgate.net | Cost-effective analysis and conservation of valuable synthesized compounds. |

| High Throughput | Enables parallel processing of multiple assays or reactions. researchgate.net | Rapid screening of the compound's effects under various conditions or on different cell types. |

| Precise Control | Laminar flow allows for highly controllable and reproducible conditions. mdpi.com | Accurate study of cellular responses and interactions with the compound. |

| Integration | Combines multiple functions (e.g., cell culture, reagent mixing, detection) on a single chip. | Streamlined workflows for complex preclinical studies. |

| Portability | Devices are often compact and lightweight. researchgate.net | Potential for on-site or point-of-care applications in future research. |

Advanced Mass Spectrometry for Metabolite Profiling in Preclinical Studies

Understanding the metabolic fate of this compound is a critical component of preclinical research. Advanced mass spectrometry (MS) is the definitive tool for identifying and quantifying its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates.

The standard approach involves coupling a high-resolution separation technique, such as liquid chromatography (LC) or capillary electrophoresis (CE), with a mass spectrometer (LC-MS or CE-MS). This combination separates the parent compound from its metabolites before they enter the mass spectrometer for detection and identification. diva-portal.org

Tandem mass spectrometry (MS/MS) is particularly powerful for metabolite profiling. In an MS/MS experiment, the mass spectrometer first isolates the parent drug or a suspected metabolite ion (the precursor ion). This ion is then fragmented inside the instrument, and the masses of the resulting fragment ions are measured. The fragmentation pattern serves as a structural fingerprint, allowing for the confident identification of metabolites, even at very low concentrations.

For a compound like this compound, metabolic transformations could include oxidation, hydrolysis of the aziridinyl rings, or conjugation with endogenous molecules like glutathione (B108866). Advanced MS techniques can pinpoint these modifications by detecting the precise mass shifts they cause. High-resolution mass spectrometers can provide mass accuracy in the low parts-per-million (ppm) range, enabling the determination of elemental compositions for unknown metabolites. This level of detail is crucial for elucidating the metabolic pathways of the compound, providing insights into its mechanism of action and potential deactivation routes.

Interactive Table 3: Hypothetical Metabolite Profile of this compound via LC-MS/MS

| Compound | Formula (Hypothetical) | Precursor Ion (m/z) [M+H]⁺ | Key Fragment Ions (m/z) | Potential Metabolic Reaction |

|---|---|---|---|---|

| Parent Compound | C₄H₈N₂O₂PS | 195.01 | 152.0, 110.0, 79.9 | - |

| Metabolite 1 | C₄H₁₀N₂O₃PS | 213.02 | 170.0, 112.0, 97.9 | Hydrolysis of one aziridinyl ring |

| Metabolite 2 | C₄H₈N₂O₃PS | 211.00 | 168.0, 126.0, 79.9 | Oxidation |

| Metabolite 3 | C₁₄H₂₅N₅O₈PS₂ | 510.09 | 381.1, 307.1, 272.1 | Glutathione Conjugation |

Emerging Research Directions and Future Perspectives for P,p Bisaziridinyl Thiophosphate

Development of Novel Thiophosphate-Based Probes and Tools for Molecular Biology

The development of novel molecular probes is critical for elucidating complex biological processes. While specific probes based on P,P-Bisaziridinyl Thiophosphate have yet to be extensively reported, the general principles of probe design suggest significant potential. Fluorescent probes, for instance, are invaluable tools for imaging and sensing bioactive species within cellular environments.

Future research could focus on synthesizing derivatives of this compound that incorporate fluorophores. The aziridinyl moieties could act as reactive sites for binding to specific cellular targets, while the thiophosphate group could be modified to influence solubility and cell permeability. The design of "turn-on" fluorescent probes, where fluorescence is activated upon interaction with a target molecule or a change in the microenvironment, represents a particularly promising direction. These probes could be engineered to detect specific enzymes, nucleic acid structures, or other biomolecules, offering high sensitivity and selectivity.

Table 1: Potential Molecular Probes Based on Thiophosphate Scaffolds

| Probe Type | Potential Application | Design Principle |

| Fluorescent Probes | Real-time imaging of enzymatic activity | Conjugation of a fluorophore that is quenched until enzymatic cleavage of a specific bond. |

| Affinity-Based Probes | Identification and isolation of binding partners | Immobilization of the thiophosphate compound on a solid support to capture interacting proteins. |

| Photoaffinity Labels | Covalent labeling of target proteins | Incorporation of a photoreactive group that forms a covalent bond with the target upon UV irradiation. |

Integration into Combination Strategies in Preclinical Disease Models

The utility of alkylating agents in cancer therapy is often enhanced when used in combination with other treatment modalities. Although preclinical studies specifically investigating this compound in combination therapies are limited, research on analogous compounds provides a strong rationale for this approach. For example, other aziridinyl-containing compounds have been explored as radiation-sensitizing agents, potentiating the cytotoxic effects of X-irradiation on tumor cells.

Future preclinical studies could explore the synergistic effects of this compound with radiotherapy, chemotherapy, or targeted therapies. The rationale for such combinations lies in the potential for this compound to induce DNA damage, which can render cancer cells more susceptible to the effects of other treatments. Investigating the optimal sequencing and scheduling of these combination strategies will be crucial for maximizing therapeutic efficacy while minimizing toxicity.

Bio-conjugation and Prodrug Strategies

To enhance the therapeutic potential of this compound, bio-conjugation and prodrug strategies are essential areas of future research. Bio-conjugation involves linking the compound to a targeting moiety, such as an antibody or a peptide, to direct it specifically to diseased cells, thereby reducing off-target effects.

Prodrug strategies aim to improve the pharmacokinetic properties of a drug by administering it in an inactive form that is converted to the active compound at the target site. For this compound, a prodrug could be designed to be activated by specific enzymes that are overexpressed in tumor tissues. This would ensure that the cytotoxic effects of the compound are localized to the cancer cells, sparing healthy tissues.

Table 2: Illustrative Bio-conjugation and Prodrug Approaches

| Strategy | Targeting Moiety/Activation Mechanism | Potential Advantage |

| Antibody-Drug Conjugate | Monoclonal antibody targeting a tumor-specific antigen | Highly specific delivery to cancer cells |

| Peptide-Drug Conjugate | Peptide that binds to a receptor on tumor cells | Improved tumor penetration |

| Enzyme-Activated Prodrug | A masking group that is cleaved by a tumor-specific enzyme | Targeted release of the active drug |

| pH-Sensitive Prodrug | A linker that is stable at physiological pH but cleaves in the acidic tumor microenvironment | Release of the drug in the tumor vicinity |

Applications Beyond Traditional Biological Activity (e.g., Materials Science Interface)

The unique chemical structure of this compound suggests that its applications could extend beyond the biological realm into materials science. The reactive aziridinyl rings can participate in ring-opening polymerization reactions, making it a potential monomer or cross-linking agent for the synthesis of novel polymers.

These phosphorus- and sulfur-containing polymers could exhibit interesting properties, such as flame retardancy, thermal stability, or unique optical and electronic characteristics. For example, the incorporation of thiophosphate moieties into a polymer backbone could enhance its refractive index or its ability to coordinate with metal ions. Furthermore, the ability to functionalize surfaces with this compound could lead to the development of new coatings with tailored properties.

Future Methodological Advancements in this compound Research

Advancements in synthetic and analytical methodologies will be paramount to unlocking the full potential of this compound. The development of more efficient and scalable synthetic routes will be crucial for producing the compound and its derivatives in sufficient quantities for extensive research. Modern synthetic techniques, such as flow chemistry and microwave-assisted synthesis, could offer significant advantages over traditional batch processes.

In parallel, the development of sensitive and robust analytical methods is necessary for the characterization and quantification of this compound and its metabolites in complex biological matrices. Techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) will be indispensable for pharmacokinetic and metabolism studies. Advanced spectroscopic methods, including nuclear magnetic resonance (NMR) and X-ray crystallography, will be vital for elucidating the three-dimensional structures of the compound and its interactions with biological targets.

Q & A

Basic Research Questions

Q. How can P,P-Bisaziridinyl Thiophosphate be synthesized with high purity for analytical standards?

- Methodology : Catalyst-free thiophosphorylation using pentavalent phosphorus reagents (e.g., (EtO)₂P(O)SH) enables stereochemically controlled synthesis . Purification via reverse-phase chromatography or recrystallization is critical to achieve >95% purity, as validated for pharmaceutical standards .

- Key Considerations : Monitor reaction kinetics using NMR or HPLC to optimize yield and minimize byproducts like oxidized thiophosphates.

Q. What analytical techniques are recommended for detecting and quantifying this compound in biological samples?

- Methodology : Immunoprecipitation (IP) with monoclonal anti-thiophosphate ester antibodies (e.g., ab133473) provides high specificity in cellular lysates . Radiolabeling with [³⁵S]thiophosphate enables tracking in metabolic studies, as demonstrated in histone thiophosphorylation assays .

- Data Validation : Cross-validate using LC-MS/MS with multiple reaction monitoring (MRM) to resolve interference from structurally similar metabolites.

Q. How does this compound interact with nucleotide analogs in therapeutic development?

- Methodology : Employ stereocontrolled synthesis (e.g., Phosphoroselenoimidate (PSI) chemistry) to generate single-isomer thiophosphate nucleotides. Characterize binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Challenges : Address hydrolysis susceptibility by evaluating pH stability and designing protective prodrug formulations.

Advanced Research Questions

Q. What mechanisms underlie the electrochemical instability of thiophosphate-based solid electrolytes in all-solid-state batteries?

- Methodology : Use density functional theory (DFT) simulations to model interfacial reactions (e.g., Li₃PS₄ decomposition at LiCoO₂ interfaces) and predict mechanical stress effects . Validate via operando X-ray diffraction (XRD) and impedance spectroscopy.

- Contradictions : While DFT predicts high ionic conductivity for AlPS₄ (d₁₄ = −73.82 pm/V), experimental validation is lacking; prioritize synthesis and electrochemical testing .

Q. How can stereochemical heterogeneity in thiophosphate synthesis lead to conflicting bioactivity data?

- Methodology : Compare catalyst-free (radical pathways) vs. metal-catalyzed (Cu, Ni) synthesis routes. Use chiral chromatography and circular dichroism (CD) to isolate enantiomers and assess cytotoxicity .

- Resolution : Conduct structure-activity relationship (SAR) studies with purified isomers to identify stereospecific targets (e.g., kinase inhibition vs. DNA alkylation).

Q. What experimental strategies mitigate interfacial degradation in thiophosphate-containing battery systems?

- Methodology : Apply LiNbO₃ or Li₃PO₄ coatings to cathode materials via atomic layer deposition (ALD) to suppress parasitic reactions. Characterize interphase composition using cryo-TEM and X-ray photoelectron spectroscopy (XPS) .

- Optimization : Use continuum simulations to model chemo-mechanical stress and optimize electrolyte-cathode geometry .

Data Analysis and Contradiction Management

Q. How should researchers resolve discrepancies in reported thiophosphate bioactivity across studies?

- Approach : Standardize purity assessment (e.g., ≥95% by HPLC) and solvent systems (e.g., avoid DMSO for hygroscopic samples) . Perform meta-analyses to correlate synthesis routes (e.g., electrophilic substitution vs. cross-dehydrogenative coupling) with biological outcomes .

- Case Study : Contrast the neurotoxic effects of thiophosphate insecticides synthesized via P(III) vs. P(V) pathways to identify mechanism-driven variations.

Tables for Key Methodological Comparisons

| Detection Technique | Sensitivity | Applications |

|---|---|---|

| Anti-thiophosphate IP | 1–10 nM (cellular lysates) | Kinase activity profiling |

| [³⁵S] Radiolabeling | <1 nM (in vivo tracking) | Protein post-translational modification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.